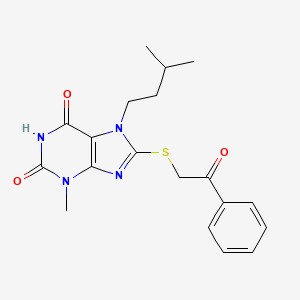
7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 313530-89-1, is a purine derivative with potential biological activities. This compound has garnered interest due to its structural features that may influence various biochemical pathways.
Chemical Structure
The molecular formula of this compound is C19H22N4O3S. Its structure includes a purine base modified with an isopentyl group and a phenylethyl thioester, which may contribute to its biological properties.
The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis and signaling pathways. Studies indicate that compounds with similar structures can inhibit enzymes such as kinases or phosphodiesterases, leading to altered cellular signaling.
Biological Activities
- Antioxidant Activity : Research indicates that derivatives of purine compounds often exhibit antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
- Antitumor Activity : Some studies suggest that purine derivatives can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
- Anti-inflammatory Effects : Compounds similar to 7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular pathways associated with inflammation and cell growth. For instance, it has been shown to inhibit the expression of cyclooxygenase enzymes, which are critical in the inflammatory response.
Case Studies
A notable case study involved the assessment of this compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Data Table: Biological Activities Summary
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12(2)9-10-23-15-16(22(3)18(26)21-17(15)25)20-19(23)27-11-14(24)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNRNWSYYOYWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














